4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Overview
Description
“4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine” is a derivative of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine . It is a highly potent and selective protein kinase CK1ε inhibitor . This compound exhibits strong neuroprotective and anti-tumor activity, and holds great promise as a potential treatment for Alzheimer’s disease and select cancers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine” include a molecular weight of 153.57 , a predicted boiling point of 472.3±48.0°C , and a predicted density of 1.643±0.06 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : A study described the synthesis of pyrrolo[2,3-d]pyrimidine-4-amines through the reaction of 2-aminopyrrole-3-carbonitriles with formic acid, leading to various derivatives, showcasing the chemical versatility of the core structure (Hilmy, 2002).
- Crystal Structural Analysis : Research highlighted the synthesis and crystal structural analysis of 9‐(2‐Bromoethyl)‐substituted 7‐Deazapurines, including 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, illustrating significant interest in the molecular structure for scientific applications (Asaftei et al., 2009).
Catalytic Synthesis and Docking Studies
- Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The catalyzed synthesis of new tricyclic compounds starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile was reported, indicating the compound’s role in facilitating complex synthetic pathways (Khashi et al., 2015).
- Docking Studies for Synthesized Compounds : A study developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and conducted docking studies, indicating the use of the compound in computational modeling for drug design (Bommeraa et al., 2019).
Biological Screening and Antibacterial Applications
- Synthesis for Biological Screening : The synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines and derivatives for biological screening, including antibacterial evaluations, was reported, demonstrating the compound’s relevance in pharmacological studies (Dave & Shah, 2002).
- In Vitro Antibacterial Evaluation : A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, synthesized from 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, was evaluated for antibacterial activity, highlighting the compound's potential in developing new antibacterial agents (Etemadi et al., 2016).
Safety And Hazards
Future Directions
“4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine” exhibits strong neuroprotective and anti-tumor activity, and holds great promise as a potential treatment for Alzheimer’s disease and select cancers . Its unique chemical structure and mechanism of action make it an exciting candidate for further preclinical and clinical development .
properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPBRYDQWLYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650618 | |
Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
CAS RN |
943736-58-1 | |
Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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